3,6-Dibromo-1,2,4,5-tetrazine

Catalog No.
S953093
CAS No.
M.F
C2Br2N4
M. Wt
239.86 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-1,2,4,5-tetrazine

Product Name

3,6-Dibromo-1,2,4,5-tetrazine

IUPAC Name

3,6-dibromo-1,2,4,5-tetrazine

Molecular Formula

C2Br2N4

Molecular Weight

239.86 g/mol

InChI

InChI=1S/C2Br2N4/c3-1-5-7-2(4)8-6-1

InChI Key

BCJIQERMSGPPKW-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(N=N1)Br)Br

3,6-Dibromo-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two bromine atoms at the 3 and 6 positions of the tetrazine ring. This compound has gained attention due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of 3,6-dibromo-1,2,4,5-tetrazine is C2Br2N4\text{C}_2\text{Br}_2\text{N}_4, and it has a molecular weight of approximately 250.84 g/mol. The compound is known for its high reactivity due to the electron-deficient nature of the tetrazine ring, making it suitable for various chemical transformations and applications in bioorthogonal chemistry .

That exploit its reactive tetrazine moiety. Notably, it can undergo:

  • Inverse Electron Demand Diels-Alder Reactions: This reaction involves the cycloaddition of dienophiles with the tetrazine to form more complex structures. The electron-deficient nature of the tetrazine makes it an excellent dienophile in such reactions.
  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by various nucleophiles, allowing for the introduction of different functional groups into the tetrazine structure.
  • Oxidation Reactions: The compound can be oxidized to yield other derivatives that may have enhanced biological activity or different chemical properties .

The biological activity of 3,6-dibromo-1,2,4,5-tetrazine has been explored primarily in the context of its use as a bioorthogonal reagent. Its ability to react selectively with certain biomolecules makes it valuable for:

  • Labeling Biomolecules: It can be used to label proteins and other biomolecules for imaging or tracking purposes in biological systems.
  • Therapeutic

The synthesis of 3,6-dibromo-1,2,4,5-tetrazine can be achieved through several methods:

  • Bromination of 1,2,4,5-Tetrazine: This method involves the direct bromination of 1,2,4,5-tetrazine using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions.
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted techniques can significantly enhance the yield and reduce reaction times when synthesizing substituted tetrazines .
  • Sonogashira Coupling: This method involves coupling bromo-substituted tetrazines with terminal alkynes to create more complex derivatives that can subsequently yield dibrominated products through further functionalization .

3,6-Dibromo-1,2,4,5-tetrazine has several notable applications:

  • Chemical Biology: It is used as a tool for labeling and tracking biomolecules in live cells.
  • Material Science: Its derivatives are explored in the development of new materials with specific electronic or optical properties.
  • Pharmaceutical Chemistry: The compound's reactivity allows for the synthesis of novel drug candidates through targeted modifications .

Studies on the interactions of 3,6-dibromo-1,2,4,5-tetrazine focus on its reactivity with various biological molecules and synthetic targets. These studies reveal:

  • Selectivity in Bioorthogonal Reactions: The compound exhibits high selectivity towards certain functional groups in biomolecules.
  • Kinetics of Reaction: Research indicates that modifying substituents on the tetrazine ring can significantly affect reaction rates and selectivity .

Several compounds share structural similarities with 3,6-dibromo-1,2,4,5-tetrazine. Here are some notable examples:

Compound NameStructureUnique Features
3-Bromo-1,2,4,5-tetrazineStructureUsed extensively for protein labeling
3-Chloro-1,2,4,5-tetrazineStructureLess reactive than dibrominated counterparts
3-Methyl-1,2,4,5-tetrazineStructureExhibits different reactivity patterns

Uniqueness

3,6-Dibromo-1,2,4,5-tetrazine is unique due to its dual bromination which enhances its reactivity compared to mono-substituted variants. This increased reactivity opens up diverse pathways for chemical synthesis and biological applications not readily accessible with other similar compounds.

XLogP3

0.7

Dates

Modify: 2023-07-21

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